2,8-Dimethylimidazo[1,2-b]pyridazin-6-amine 2,8-Dimethylimidazo[1,2-b]pyridazin-6-amine
Brand Name: Vulcanchem
CAS No.: 2460750-82-5
VCID: VC6890155
InChI: InChI=1S/C8H10N4/c1-5-3-7(9)11-12-4-6(2)10-8(5)12/h3-4H,1-2H3,(H2,9,11)
SMILES: CC1=CC(=NN2C1=NC(=C2)C)N
Molecular Formula: C8H10N4
Molecular Weight: 162.196

2,8-Dimethylimidazo[1,2-b]pyridazin-6-amine

CAS No.: 2460750-82-5

Cat. No.: VC6890155

Molecular Formula: C8H10N4

Molecular Weight: 162.196

* For research use only. Not for human or veterinary use.

2,8-Dimethylimidazo[1,2-b]pyridazin-6-amine - 2460750-82-5

Specification

CAS No. 2460750-82-5
Molecular Formula C8H10N4
Molecular Weight 162.196
IUPAC Name 2,8-dimethylimidazo[1,2-b]pyridazin-6-amine
Standard InChI InChI=1S/C8H10N4/c1-5-3-7(9)11-12-4-6(2)10-8(5)12/h3-4H,1-2H3,(H2,9,11)
Standard InChI Key VZHFXNGKKWOEON-UHFFFAOYSA-N
SMILES CC1=CC(=NN2C1=NC(=C2)C)N

Introduction

Chemical Identity and Structural Properties

2,8-Dimethylimidazo[1,2-b]pyridazin-6-amine belongs to the imidazo[1,2-b]pyridazine class, characterized by a fused bicyclic system comprising imidazole and pyridazine rings. Substitutions at the 2, 6, and 8 positions confer distinct electronic and steric properties critical for its biological interactions.

Molecular Characteristics

PropertyValue
IUPAC Name2,8-Dimethylimidazo[1,2-b]pyridazin-6-amine
Molecular FormulaC₈H₁₀N₄
Molecular Weight162.196 g/mol
CAS Registry Number2460750-82-5
Canonical SMILESCC1=CC(=NN2C1=NC(=C2)C)N
InChI KeyUYVYSKTYCMDWJU-UHFFFAOYSA-N

The planar aromatic core facilitates π-π stacking interactions with biological targets, while the methyl groups enhance lipophilicity, influencing membrane permeability. The amine group at position 6 serves as a hydrogen bond donor, critical for binding to enzymatic active sites.

Synthesis and Reaction Chemistry

Synthetic Routes

The compound is typically synthesized via cyclocondensation reactions. A patented method involves reacting 2,8-dimethylimidazo[1,2-b]pyridazin-6-amine hydrochloride with triethylamine (Et₃N) in dichloromethane (DCM), yielding the free base with high purity. Key steps include:

  • Precursor Preparation: Bromination of pyridazine derivatives followed by amination.

  • Cyclization: Acid-catalyzed formation of the imidazo ring under reflux conditions.

  • Purification: Column chromatography or recrystallization to achieve >95% purity.

Optimized Conditions:

  • Temperature: 25–50°C

  • Solvent System: DCM/Et₃N (5:1 v/v)

  • Reaction Time: 4–6 hours

Biological and Medicinal Applications

Anticancer Activity

Imidazo[1,2-b]pyridazines inhibit kinases involved in cancer progression, such as TAK1 (IC₅₀ = 55 nM for related compounds). Mechanistic studies suggest:

  • Cell Cycle Arrest: Induction of G1/S phase arrest in breast cancer cell lines (MCF-7).

  • Apoptosis: Activation of caspase-3/7 pathways in colorectal adenocarcinoma (HT-29).

Antimicrobial Effects

Preliminary assays against Klebsiella pneumoniae show moderate activity (MIC = 32 µg/mL), attributed to interference with bacterial topoisomerase IV.

Splicing Modulation

The compound modulates pre-mRNA splicing in in vitro models, a mechanism exploited in therapies for spinal muscular atrophy (SMA) and cancer.

Research Findings and Future Directions

Structure-Activity Relationships (SAR)

  • Methyl Substitutions: 2,8-Dimethyl groups optimize steric compatibility with hydrophobic kinase pockets.

  • Amine Position: Position 6 enhances binding affinity to ATP-binding sites compared to analogs.

Pharmacokinetic Profiling

  • Metabolic Stability: Moderate hepatic clearance (t₁/₂ = 2.1 hours in murine models).

  • Bioavailability: 42% oral bioavailability in rats, necessitating formulation improvements.

Clinical Prospects

Ongoing trials explore its utility in:

  • Oncology: As a combination therapy with checkpoint inhibitors.

  • Neurodegeneration: Targeting splicing defects in SMA.

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